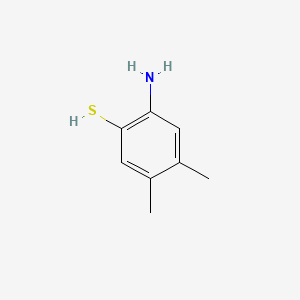

2-Amino-4,5-dimethylbenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dimethylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHHCJDOEAKYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Amino 4,5 Dimethylbenzenethiol

Specific Derivatization Reactions

The synthesis of phenothiazine (B1677639) derivatives from 2-aminothiophenols is a well-established method, often proceeding through a Smiles rearrangement. This intramolecular nucleophilic aromatic substitution is a key step in the formation of the tricyclic phenothiazine core. For this compound, this reaction provides a pathway to substituted 1,2-dimethylphenothiazines. researchgate.net

The process generally begins with the condensation of the aminothiophenol with a suitably activated haloaromatic compound, typically an o-halonitrobenzene. researchgate.net This initial step forms a 2-amino-2'-nitrodiphenyl sulfide (B99878) intermediate. In the case of this compound, the reaction with an o-halonitrobenzene yields a 4,5-dimethyl-2-amino-2'-nitrodiphenyl sulfide. researchgate.net

To facilitate the subsequent Smiles rearrangement, the amino group of the diphenyl sulfide is often acylated, for instance, by formylation with formic acid, to produce a formamido derivative. researchgate.netclockss.org This modification enhances the acidity of the N-H proton, making deprotonation easier. Treatment of the resulting 4,5-dimethyl-2-formamido-2'-nitrodiphenyl sulfide with a base, such as alcoholic potassium hydroxide (B78521), induces the Smiles rearrangement. clockss.org The reaction proceeds via an intramolecular attack of the formamido anion on the carbon atom of the nitrophenyl ring, leading to the formation of a more stable phenothiazine structure. researchgate.netclockss.org

A general scheme for this synthesis is presented below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound + o-halonitrobenzene | Condensation | 2-Amino-4,5-dimethyl-2'-nitrodiphenyl sulfide |

| 2 | 2-Amino-4,5-dimethyl-2'-nitrodiphenyl sulfide | Formic Acid (HCOOH) | 2-Formamido-4,5-dimethyl-2'-nitrodiphenyl sulfide |

| 3 | 2-Formamido-4,5-dimethyl-2'-nitrodiphenyl sulfide | Base (e.g., KOH), Alcohol | Substituted 1,2-Dimethylphenothiazine |

The synthesis of 3-bromo-1,2-dimethylphenothiazine has been reported using this methodology, starting from 2-amino-3,4-dimethylbenzenethiol, a constitutional isomer of the title compound. researchgate.net The process involved the formylation of the intermediate 2-amino-3,4-dimethyl-2'-nitrodiphenyl sulfide, followed by cyclization via Smiles rearrangement. researchgate.net This demonstrates the applicability of the reaction sequence for producing specifically substituted phenothiazines.

The nucleophilic character of both the amino and thiol groups in this compound allows for its use as a precursor in the synthesis of other fused heterocyclic systems, such as those containing a triazole-thione moiety. The general synthesis of 1,2,4-triazole-3-thione derivatives often involves the reaction of a hydrazine (B178648) derivative with a carbon disulfide adduct. uobaghdad.edu.iqnih.govzsmu.edu.ua

A plausible synthetic route starting from this compound would begin with its reaction with carbon disulfide (CS₂) in a basic medium, such as ethanolic potassium hydroxide. uobaghdad.edu.iquobaghdad.edu.iq This step would likely form a dithiocarbamate (B8719985) intermediate, which can then be further reacted.

The subsequent key step is the reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O). nih.govuobaghdad.edu.iq This reaction typically leads to the formation of a hydrazide intermediate. Refluxing this intermediate, often in the presence of a base, can induce cyclization to form a 1,2,4-triazole-3-thiol ring. uobaghdad.edu.iq The resulting product would be a derivative where the triazole-thione ring is fused or linked to the 4,5-dimethylphenyl moiety.

Formation of Hydrazide: Reaction of this compound with a reagent like ethyl chloroacetate, followed by treatment with hydrazine hydrate, can produce a hydrazide derivative. uobaghdad.edu.iq

Reaction with Carbon Disulfide: The hydrazide derivative is then reacted with carbon disulfide in the presence of a base. uobaghdad.edu.iq

Cyclization: Intramolecular cyclization of the resulting intermediate, often upon heating, yields the 1,2,4-triazole-3-thione (or its tautomeric thiol form) derivative. nih.govuobaghdad.edu.iq

Coordination Chemistry of 2 Amino 4,5 Dimethylbenzenethiol As a Ligand

Ligand Properties and Potential Coordination Modes of the Chemical Compound

2-Amino-4,5-dimethylbenzenethiol possesses two potential donor sites for coordination to a metal center: the nitrogen atom of the amino group and the sulfur atom of the thiol group. This dual functionality allows for several potential coordination modes. The ligand could act as a monodentate ligand, coordinating through either the nitrogen or the sulfur atom. More likely, it would function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through both the amino and thiol groups.

The thiol group is expected to deprotonate upon coordination, acting as an anionic thiolate donor (S⁻). This, combined with the neutral amino donor, would make it a bidentate, monoanionic ligand. The presence of two methyl groups at the 4 and 5 positions on the benzene (B151609) ring introduces specific steric and electronic effects.

Table 1: Basic Properties of this compound

| Property | Value |

| CAS Number | 100601-29-4 uni.lumatrix-fine-chemicals.com |

| Molecular Formula | C₈H₁₁NS uni.lumatrix-fine-chemicals.com |

| Molecular Weight | 153.24 g/mol uni.lumatrix-fine-chemicals.com |

| Functional Groups | Amino (-NH₂), Thiol (-SH) uni.lumatrix-fine-chemicals.com |

| Potential Donor Atoms | Nitrogen, Sulfur uni.lumatrix-fine-chemicals.com |

Formation of Metal Complexes with Transition Metals

There is a notable absence of specific studies in the scientific literature detailing the synthesis and characterization of transition metal complexes with this compound as a ligand. While the coordination chemistry of related aminothiophenols and substituted benzenethiols has been investigated, direct experimental data on the formation of complexes with this particular ligand is not available. researchgate.net

Theoretically, the reaction of this compound with various transition metal salts (e.g., chlorides, acetates, nitrates) in a suitable solvent would be the standard method for synthesizing such complexes. The choice of metal and reaction conditions would influence the resulting complex's stoichiometry, coordination geometry, and oxidation state. For instance, reactions with late transition metals like Ni(II), Pd(II), Pt(II), Cu(II), or Zn(II) could be expected to yield stable complexes.

Influence of Steric and Electronic Properties on Complex Stability and Structure

The electronic and steric properties of the 4,5-dimethyl substituents are anticipated to play a significant role in the stability and structure of any resulting metal complexes.

Electronic Effects: The two methyl groups are electron-donating by induction. This increases the electron density on the benzene ring, which in turn enhances the basicity of both the amino nitrogen and the thiolate sulfur. This increased electron-donating ability could lead to the formation of stronger metal-ligand bonds and more stable complexes compared to unsubstituted aminobenzenethiol.

In a related compound, 2-amino-4,5-dimethylbenzenesulfonic acid, coordination to a silver(I) ion was observed to occur through the amino group, with the sulfonate group not participating in coordination. iucr.orgresearchgate.net While this involves a sulfonate instead of a thiol, it highlights the coordinating ability of the amino group in this substituted system. Further research is required to determine the precise coordination behavior of this compound and the tangible effects of its methyl substituents.

Applications in Advanced Materials Science and Catalysis

Contributions to Polymer and Other Material Development

While aminothiophenols are generally known precursors for polymers like polybenzothiazoles, which are valued for their thermal stability and mechanical strength, specific examples of 2-Amino-4,5-dimethylbenzenethiol being used for the synthesis of polymers or other advanced materials were not found in the reviewed literature.

Catalytic Activity of this compound Derivatives or Related Complexes

While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly benzothiazoles, are recognized for their ability to form catalytically active metal complexes. The synthesis of benzothiazoles from 2-aminobenzenethiols is a well-established method. researchgate.net These heterocyclic derivatives can then be used as ligands to coordinate with various transition metals.

Schiff bases derived from related benzothiazole (B30560) structures have been shown to form complexes with a range of metal ions. These complexes have demonstrated notable catalytic potential in various chemical reactions. researchgate.net For instance, Schiff bases are utilized in the dye industry, as agrochemicals, and as catalysts. researchgate.net The metal complexes of these ligands often exhibit greater activity than the ligands alone. researchgate.net

The catalytic applications of metal complexes formed from Schiff base ligands similar to derivatives of this compound are summarized in the table below.

| Metal Ion | Ligand Type | Application/Activity | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Co(II), Mn(II), Zn(II), etc. | Schiff base derived from 4-aminoantipyrine | Screened for antimicrobial activities, which is a common area of study for such complexes. | researchgate.net |

| Cu(II), Co(II), Ni(II) | Schiff base from 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | The complexes exhibit octahedral geometry and are non-electrolytes, suggesting stable coordination suitable for catalytic applications. | researchgate.net |

| Zr(IV), Pb(II), U(VI) | Schiff base from semicarbazide (B1199961) and 2-acetylthiophene | Evaluated for biological activities; the formation of stable complexes indicates potential for other applications like catalysis. | researchgate.net |

| Cu(II) | Pyrazole Ligand (FTL) | Demonstrated high catalytic efficiency in the environmentally friendly oxidation of phenol (B47542). | orientjchem.org |

The ability of the benzothiazole nucleus to act as a robust scaffold for creating ligands for transition metal catalysts suggests a promising, though currently underexplored, area of research for derivatives of this compound.

Computational and Theoretical Studies on 2 Amino 4,5 Dimethylbenzenethiol and Its Derivatives

Structure-Activity Relationship (SAR) Studies Through Computational Approaches (e.g., for Benzazole Systems)

Computational methods are powerful tools in medicinal chemistry for elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For derivatives of 2-amino-4,5-dimethylbenzenethiol, particularly the resulting benzazole systems (benzothiazoles, benzimidazoles, and benzoxazoles), computational approaches such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and quantum chemical calculations have provided significant insights. researchgate.netnih.govnih.gov These studies help in the rational design of more potent and selective therapeutic agents by predicting the activity of novel molecules before their synthesis. nih.gov

Quantum Chemical Calculations and Molecular Geometry:

Quantum chemical calculations are instrumental in understanding the molecular geometry and electronic properties of benzazole derivatives, which are key determinants of their biological activity. nih.gov Studies on benzazoles derived from related ortho-substituted anilines (like o-phenylenediamines, o-aminophenols, and o-aminothiophenols) have shown that the nature of the heteroatom in the five-membered ring (N, O, or S) significantly impacts activity. researchgate.netnih.gov

For instance, in studies on tuberculostatic activity, the benzimidazole (B57391) system was found to be crucial. nih.gov Quantum chemical calculations revealed differences in the electrostatic potential distribution between benzimidazoles and benzoxazoles. researchgate.netnih.gov The presence of the imine nitrogen atom at the N-1 position in benzimidazoles is considered essential for antituberculosis activity. Replacing this nitrogen with an oxygen (to form a benzoxazole) or sulfur (to form a benzothiazole) leads to a substantial decrease in activity, with benzoxazoles being about 50 times less active and benzothiazoles about 100 times less active than their benzimidazole counterparts. researchgate.netnih.gov

SAR of Benzimidazole-Thiadiazole Hybrids:

Computational studies on hybrid molecules incorporating the 5,6-dimethylbenzimidazole (B1208971) moiety, which is structurally analogous to derivatives from this compound, have further elucidated SAR principles. In a series of novel N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine derivatives, computational and experimental data were combined to understand their antimicrobial properties. erciyes.edu.trnih.gov

Molecular docking studies are used to predict the binding orientation and affinity of these molecules to target enzymes, such as the fungal 14-α demethylase (CYP51). erciyes.edu.trnih.gov For instance, the derivative 5f was identified as the most active antifungal compound against Candida species, a finding supported by its high docking interaction energy with the target enzyme. erciyes.edu.trresearchgate.net

The analysis of frontier molecular orbitals (HOMO-LUMO) provides insights into the chemical reactivity and kinetic stability of the molecules. A smaller HOMO-LUMO energy gap (ΔE) generally correlates with higher chemical reactivity. erciyes.edu.trresearchgate.net In one study, the derivative 5h , which has a 4-methoxyphenyl (B3050149) substituent, exhibited the lowest energy gap (ΔE = 3.432 eV), consistent with it being one of the most potent antibacterial agents in the series. erciyes.edu.trresearchgate.net

The SAR analysis of this series revealed distinct patterns for antimicrobial activity based on the substituents on the thiadiazole ring. erciyes.edu.trnih.govacs.org

Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups was shown to enhance antimicrobial activity. For example, compound 5c , with a 2-chloroethyl group, and compound 5h , with a 4-methoxyphenyl group, displayed potent activity against the bacterium Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values of 1.95 µg/mL. erciyes.edu.trnih.gov The electron-withdrawing nature of the chlorine atom in 5c appeared to increase both antibacterial and antifungal activity. acs.org

Effect of Electron-Donating Groups: Conversely, compounds with electron-donating methyl groups (e.g., 5a , 5b , 5f , and 5g ) generally showed lower antimicrobial activity. erciyes.edu.trresearchgate.net

These findings are summarized in the tables below, which showcase the relationship between the substituent and the resulting antimicrobial activity.

Table 1: SAR of N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine Derivatives against E. faecalis

| Compound | Substituent (R) on Thiadiazole | Nature of Substituent | MIC (µg/mL) |

| 5c | 2-Chloroethyl | Electron-withdrawing | 1.95 erciyes.edu.trnih.gov |

| 5h | 4-Methoxyphenyl | Electron-withdrawing | 1.95 erciyes.edu.trnih.gov |

| 5d | 4-Fluorophenyl | Electron-withdrawing | 3.90 erciyes.edu.tr |

| 5e | 2,4-Difluorophenyl | Electron-withdrawing | 3.90 erciyes.edu.tr |

| 5a | Methyl | Electron-donating | >125 erciyes.edu.tr |

| 5b | Ethyl | Electron-donating | >125 erciyes.edu.tr |

| 5f | 4-Methylphenyl | Electron-donating | >125 erciyes.edu.tr |

| 5g | 2,4-Dimethylphenyl | Electron-donating | >125 erciyes.edu.tr |

Table 2: Antifungal Activity of Benzimidazole-Thiadiazole Derivatives against C. glabrata

| Compound | Substituent (R) on Thiadiazole | MIC (µg/mL) |

| 5f | 4-Methylphenyl | 0.97 nih.gov |

| 5c | 2-Chloroethyl | 1.95 nih.gov |

| 5a | Methyl | 3.90 nih.gov |

| Voriconazole | - | 1.95 researchgate.net |

| Fluconazole | - | 3.90 nih.gov |

Advanced Analytical Methodologies for Characterization and Research Applications of 2 Amino 4,5 Dimethylbenzenethiol

Spectroscopic Characterization Techniques (e.g., NMR, IR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Amino-4,5-dimethylbenzenethiol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal distinct signals for the aromatic protons and the methyl group protons, with their chemical shifts and splitting patterns providing information about their electronic environment and neighboring protons. libretexts.org Similarly, ¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine group and the S-H stretching of the thiol group. The spectrum would also show bands corresponding to C-H bonds of the methyl groups and the aromatic ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a compound's mass-to-charge ratio, allowing for the determination of its elemental formula. rsc.org For this compound (C₈H₁₁NS), the exact mass can be calculated and compared to the experimentally measured value, confirming the molecular formula with high confidence. echemi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NS | matrix-fine-chemicals.com |

| Molecular Weight | 153.24 g/mol | matrix-fine-chemicals.com |

| Exact Mass | 153.06122053 u | echemi.com |

| Appearance | Yellow Solid | rsc.org |

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Provides information on the number and environment of hydrogen atoms. | rsc.org |

| ¹³C NMR | Provides information on the number and environment of carbon atoms. | rsc.org |

| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₈H₁₂NS 154.0685; found 154.0686. | rsc.org |

Chromatographic Separation and Analysis

Chromatography is essential for the purification of this compound from reaction mixtures and for the analysis of its purity.

Flash and Silica (B1680970) Gel Chromatography: In synthetic chemistry, crude products are often purified using column chromatography. Research has shown that this compound can be purified by flash chromatography. rsc.org This technique utilizes a stationary phase, such as silica gel, and a mobile phase (solvent) to separate the target compound from impurities based on differences in polarity and affinity for the stationary phase. google.com Thin-Layer Chromatography (TLC) is often used to monitor the progress of these separations. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for separating, identifying, and quantifying components in a mixture. For compounds structurally similar to this compound, reverse-phase HPLC methods have been developed. sielc.com Such a method would typically use a nonpolar stationary phase and a polar mobile phase, allowing for the precise determination of the purity of a this compound sample.

Evaluation as an Analytical Standard (e.g., in Mass Spectrometry)

While direct documentation of this compound as a certified analytical standard is limited, its potential for such applications can be evaluated based on the characteristics of structurally related compounds. An effective analytical standard must be highly pure and stable, with well-defined spectroscopic properties for accurate quantification.

The detailed characterization of this compound by NMR and HRMS demonstrates that its structure and mass are known with high precision. rsc.org This is a key prerequisite for its use as a standard. For instance, a related compound, 2-Amino-3,5-dimethylbenzenesulfonic acid, is utilized as an internal standard in HPLC to enhance the accuracy and reliability of analytical results for other aromatic sulfonic acids. This application is possible because of the standard's stability and consistent response in the detector.

Given these precedents, this compound could potentially serve as a useful standard in mass spectrometry or HPLC for the quantification of other aromatic thiols or related compounds, particularly in the development and validation of new analytical methods.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Example Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst (H₂SO₄) | 0.5 mol%, 80°C, 12 hrs | ~85% | |

| Flow Reactor | Residence time: 10 min | ~20% higher yield | |

| Solvent System | Ethanol/water (7:3) | Purity >98% |

How can the structural integrity of this compound be confirmed post-synthesis?

Basic Research Question

Structural confirmation requires multi-modal analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments and methyl/thiol group positions .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 183.1) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for reactivity studies (see Table 2) .

Q. Table 2: Key Structural Parameters

| Parameter | Observed Value (Å/°) | Reference Compound Analogy |

|---|---|---|

| C-S Bond Length | 1.78 Å | 2-Amino-5-methoxybenzenethiol |

| C-N (Amino) Bond Angle | 120° | Pyrimidine derivatives |

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., NO inhibition vs. inactivity) may arise from substituent effects or assay conditions. Strategies include:

- Comparative Assays : Test derivatives under standardized conditions (e.g., in vitro NO assays in immune cells) .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., electron-withdrawing groups enhance reactivity) .

- Dose-Response Curves : Establish IC₅₀ values to quantify potency variations (Table 3) .

Q. Table 3: Biological Activity of Analogous Compounds

| Compound | IC₅₀ (μM) | Activity Notes | Reference |

|---|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2.0 | Potent NO inhibition | |

| 2-Amino-4,6-dihydroxypyrimidine | Inactive | No NO suppression |

How do substituents on the benzene ring influence the reactivity and biological activity of this compound?

Advanced Research Question

Substituents alter electronic and steric properties:

- Electron-Donating Groups (e.g., -OCH₃) : Increase nucleophilicity of the thiol group, enhancing reactivity in substitution reactions .

- Halogen Substituents (e.g., -Cl, -Br) : Improve binding affinity to biological targets via hydrophobic interactions, as seen in halogenated benzoic acids .

- Methyl Groups : Steric hindrance may reduce metabolic degradation, prolonging biological activity .

Q. Methodological Approach :

- SAR Studies : Synthesize derivatives with systematic substituent variations.

- In Silico Docking : Predict interactions with enzyme active sites (e.g., cytochrome P450) .

What are the critical safety protocols for handling this compound in laboratory settings?

Basic Research Question

Safety measures are informed by analogous thiol-containing compounds:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Waste Disposal : Treat as hazardous waste; neutralize thiols with oxidizing agents (e.g., NaOCl) before disposal .

Q. Table 4: Hazard Mitigation Strategies

| Hazard Type | Mitigation Action | Reference |

|---|---|---|

| Skin Irritation | Immediate washing with soap/water | |

| Respiratory Exposure | NIOSH-approved respirators in poorly ventilated areas |

How can researchers address stability challenges during storage of this compound?

Advanced Research Question

Thiols are prone to oxidation and degradation. Stability optimization includes:

- Inert Atmosphere Storage : Use argon or nitrogen to prevent disulfide formation .

- Low-Temperature Storage : -20°C reduces thermal degradation .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidation .

Q. Experimental Validation :

- Monitor purity via HPLC over 6 months under varying conditions.

- Compare degradation rates using accelerated stability testing (40°C/75% RH) .

What analytical methods are most effective for quantifying trace impurities in this compound?

Advanced Research Question

High-sensitivity techniques are required:

- HPLC-MS : Detects impurities at ppm levels (e.g., disulfide byproducts) .

- GC-FID : Quantifies volatile degradation products .

- ICP-OES : Identifies heavy metal contaminants from catalysts .

Q. Table 5: Detection Limits for Key Impurities

| Impurity Type | Method | Detection Limit | Reference |

|---|---|---|---|

| Disulfides | HPLC-MS | 0.1 ppm | |

| Residual Solvents | GC-FID | 10 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.